7-Hydroxy-5-methoxy-2-phenylchroman-4-one

Catalog No.
S617782
CAS No.
1090-65-9
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-5-methoxy-2-phenylchroman-4-one

CAS Number

1090-65-9

Product Name

7-Hydroxy-5-methoxy-2-phenylchroman-4-one

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3

InChI Key

QQQCWVDPMPFUGF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

Synonyms

alpinetin

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O

Anti-inflammatory Properties

Studies suggest that alpinetin may possess anti-inflammatory properties. Researchers have investigated its potential effects in various inflammatory conditions, including:

  • Ulcerative colitis: A study in mice demonstrated that alpinetin treatment helped reduce inflammation and improve disease symptoms [Source: National Institutes of Health (.gov) ].
  • Sepsis-induced organ injury: Research suggests that alpinetin may help alleviate organ damage caused by sepsis, potentially by reducing inflammation [Source: National Institutes of Health (.gov) ].

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a flavonoid derivative with the molecular formula C16H14O4. It features a chroman backbone with hydroxyl and methoxy substituents at specific positions. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in pharmacological studies.

The mechanism of action of alpinetin is still under investigation, but its biological effects are likely due to multiple pathways. Here are some potential mechanisms:

  • Anti-inflammatory activity: Alpinetin may suppress the production of inflammatory mediators and modulate immune cell function [].
  • Anti-cancer activity: Studies suggest alpinetin may induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis [].
  • Other potential mechanisms: Alpinetin might also exert antioxidant, anti-bacterial, and neuroprotective effects, but more research is needed to fully understand these mechanisms [].

The chemical reactivity of 7-hydroxy-5-methoxy-2-phenylchroman-4-one includes:

  • Electrophilic Aromatic Substitution: The presence of hydroxyl and methoxy groups can facilitate electrophilic substitution on the aromatic ring.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, particularly in the presence of aldehydes or other electrophiles .

Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits various biological activities, including:

  • Antioxidant Properties: The compound shows significant antioxidant activity, which is beneficial in combating oxidative stress.
  • Antimicrobial Activity: Studies have demonstrated its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies .
  • Anticancer Potential: Preliminary investigations indicate that it may possess anticancer properties, although further research is needed to elucidate its mechanisms and effectiveness .

Several synthesis methods have been developed for 7-hydroxy-5-methoxy-2-phenylchroman-4-one:

  • Condensation Reactions: A common method involves the condensation of appropriate phenolic compounds with ketones or aldehydes under acidic conditions.
  • Cyclization Reactions: Utilizing phenolic precursors and applying cyclization techniques can yield this compound effectively.
  • Divergent Synthesis: Recent advancements have introduced divergent synthesis pathways that allow for the generation of various chroman derivatives from common intermediates .

The applications of 7-hydroxy-5-methoxy-2-phenylchroman-4-one span several fields:

  • Pharmaceuticals: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.
  • Cosmetics: Due to its antioxidant properties, it may be incorporated into cosmetic formulations to enhance skin protection against oxidative damage.
  • Food Industry: As a natural antioxidant, it could be used in food preservation to extend shelf life and maintain quality .

Interaction studies have focused on how 7-hydroxy-5-methoxy-2-phenylchroman-4-one interacts with various biological targets:

  • Protein Binding: Studies indicate that this compound can bind to specific proteins involved in cell signaling pathways, potentially modulating their activity.
  • Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological effects, particularly in antimicrobial and anticancer assays .

Several compounds share structural similarities with 7-hydroxy-5-methoxy-2-phenylchroman-4-one. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
5-HydroxyflavoneHydroxyl group at position 5Known for strong antioxidant properties
PinostrobinMethoxy group at position 5Isolated from natural sources; exhibits anti-inflammatory effects
7-HydroxyflavoneHydroxyl group at position 7Exhibits neuroprotective properties

These compounds demonstrate varying degrees of biological activity and structural variations that contribute to their unique characteristics.

XLogP3

2.5

Wikipedia

Alpinetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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